

# JNJ-42165279: A Comprehensive Technical Guide to its Selectivity Profile Against Other Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-42165279 |           |
| Cat. No.:            | B560100      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JNJ-42165279** is a potent, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) that has been investigated for the treatment of various central nervous system disorders, including anxiety and major depressive disorder.[1] A key attribute of a successful therapeutic agent is its selectivity for the intended target over other proteins in the body, which minimizes the risk of off-target effects. This technical guide provides an in-depth overview of the selectivity profile of **JNJ-42165279**, with a particular focus on its activity against other hydrolases. The information is compiled from publicly available preclinical and clinical data.

# **Mechanism of Action and Signaling Pathway**

**JNJ-42165279** is a covalent, but slowly reversible, inhibitor of FAAH.[1] It acts by carbamylating the catalytic serine residue (Ser241) within the active site of the FAAH enzyme. [2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), the most studied of which is N-arachidonoylethanolamine, or anandamide (AEA).[3]

By inhibiting FAAH, **JNJ-42165279** leads to an increase in the levels of anandamide and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] Anandamide



is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[4] The potentiation of anandamide signaling through the inhibition of its degradation is the core mechanism by which **JNJ-42165279** is thought to exert its therapeutic effects.[4]



Click to download full resolution via product page

Figure 1: Signaling Pathway of JNJ-42165279

# **Selectivity Profile: Data Presentation**

The selectivity of **JNJ-42165279** has been evaluated against its primary target, FAAH, as well as a broad range of other proteins.

# **Potency Against Target Hydrolase (FAAH)**

**JNJ-42165279** demonstrates potent inhibition of both human and rat FAAH. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



| Target Enzyme                               | IC50 (nM) | Species |  |  |
|---------------------------------------------|-----------|---------|--|--|
| FAAH                                        | 70        | Human   |  |  |
| FAAH                                        | 313       | Rat     |  |  |
| Data sourced from Keith et al.,<br>2015.[3] |           |         |  |  |

# **Broad Off-Target Selectivity Screening**

**JNJ-42165279** has undergone extensive selectivity screening to assess its potential for off-target activities. The key findings from these studies are summarized below.

| Target Class                                         | Number of Targets                    | Concentration<br>Tested | Result                                                       |
|------------------------------------------------------|--------------------------------------|-------------------------|--------------------------------------------------------------|
| Receptors, Enzymes,<br>Transporters, Ion<br>Channels | 50                                   | 10 μΜ                   | No significant inhibition (>50%) observed for any target.[2] |
| Cytochrome P450<br>Enzymes (CYPs)                    | 6 (1A2, 2C8, 2C9,<br>2C19, 2D6, 3A4) | 10 μΜ                   | No inhibition observed.[2]                                   |
| hERG Channel                                         | 1                                    | 10 μΜ                   | No inhibition observed.[2]                                   |

Note: The comprehensive list of the 50 specific off-targets evaluated has not been made publicly available in the reviewed scientific literature.

# **Selectivity Against Other Hydrolases**

While **JNJ-42165279** is described as "highly selective," specific quantitative data on its activity against other hydrolases, particularly other serine hydrolases, is not available in the public domain. The serine hydrolase superfamily is a large and diverse group of enzymes, and assessing selectivity against these related enzymes is crucial. For context, the FAAH inhibitor BIA 10-2474, which was associated with severe adverse events in a clinical trial, was later found to inhibit several other serine hydrolases, including carboxylesterases (CES1, CES2)



and  $\alpha/\beta$ -hydrolase domain-containing proteins (ABHDs). In contrast, other clinically evaluated FAAH inhibitors, such as PF-0445784S, have demonstrated high selectivity with minimal off-target activity against other serine hydrolases. The preclinical data for **JNJ-42165279** suggests a high degree of selectivity, but direct comparative data against other hydrolases is not publicly available.

# **Experimental Protocols**

Detailed experimental protocols for the selectivity screening of **JNJ-42165279** have not been fully disclosed. However, based on standard practices in drug discovery and the available literature, the following represents likely methodologies.

# **FAAH Inhibition Assay (Fluorometric Method)**

This is a common in vitro assay to determine the potency of FAAH inhibitors.

Principle: The assay measures the activity of recombinant FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

#### Materials:

- Recombinant human FAAH
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
- AAMCA substrate
- JNJ-42165279 (or other test compounds) dissolved in DMSO
- 96-well microplate
- Fluorescence plate reader

#### Procedure:

Prepare serial dilutions of JNJ-42165279 in DMSO.



- In a 96-well plate, add the assay buffer, the diluted JNJ-42165279 solutions, and the recombinant FAAH enzyme. Include wells with DMSO only as a control for uninhibited enzyme activity.
- Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
- Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and ~465 nm emission).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable doseresponse model to determine the IC50 value.



Click to download full resolution via product page

Figure 2: General Workflow for a Fluorometric FAAH Inhibition Assay

# **Off-Target Selectivity Profiling**

A common approach for broad selectivity screening is to use a panel of in vitro assays, often provided by contract research organizations.

Principle: **JNJ-42165279** would be tested at a fixed concentration (e.g.,  $10 \mu M$ ) in a battery of standardized binding and functional assays covering a wide range of biologically relevant targets.

Typical Assay Types in a Panel:

 Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from a receptor or transporter.



- Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.
- Functional Assays: To determine if the compound acts as an agonist or antagonist at a receptor, or if it modulates the activity of an ion channel.

#### General Procedure:

- **JNJ-42165279** is prepared at the specified test concentration.
- The compound is incubated with the specific target (e.g., cell membranes expressing a receptor, a purified enzyme).
- The assay-specific endpoint is measured (e.g., radioactivity, fluorescence, luminescence).
- The percentage of inhibition or stimulation is calculated relative to a control.

# Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological samples. It is a likely method that would have been used to confirm the selectivity of **JNJ-42165279** against other serine hydrolases.

Principle: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate linked to a reporter tag like biotin or a fluorophore) is used to covalently label the active site of serine hydrolases in a proteome. If **JNJ-42165279** is pre-incubated with the proteome, it will bind to its target (FAAH) and prevent the probe from labeling it. By comparing the probe labeling pattern in the presence and absence of **JNJ-42165279**, off-target interactions can be identified.

#### General Workflow:

- A complex proteome (e.g., cell or tissue lysate) is prepared.
- The proteome is incubated with either DMSO (control) or JNJ-42165279.
- The activity-based probe is added to both samples.



- The probe-labeled proteins are visualized (e.g., by in-gel fluorescence scanning) or enriched (e.g., using streptavidin beads if the probe is biotinylated) for identification and quantification by mass spectrometry.
- A reduction in probe labeling for a specific protein in the JNJ-42165279-treated sample indicates an interaction.



Click to download full resolution via product page

Figure 3: General Workflow for Activity-Based Protein Profiling (ABPP)

# Conclusion



**JNJ-42165279** is a potent inhibitor of FAAH with a high degree of selectivity. Preclinical data indicates that at a concentration of 10  $\mu$ M, it does not significantly interact with a wide range of other receptors, enzymes, transporters, and ion channels, nor does it inhibit major CYP450 enzymes or the hERG channel. This suggests a low potential for many common off-target related side effects.

While the compound is reported to be highly selective, a detailed, quantitative profile of its activity against other hydrolases, particularly members of the serine hydrolase superfamily, is not publicly available. The use of advanced techniques like Activity-Based Protein Profiling is crucial for confirming such selectivity. The available data supports the characterization of **JNJ-42165279** as a selective FAAH inhibitor, a critical feature for its development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-42165279: A Comprehensive Technical Guide to its Selectivity Profile Against Other Hydrolases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560100#jnj-42165279-selectivity-profile-against-other-hydrolases]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com